molecular formula C13H9F4NO B8000966 2-(3-(1,1,2,2-Tetrafluoroethoxy)phenyl)pyridine

2-(3-(1,1,2,2-Tetrafluoroethoxy)phenyl)pyridine

Cat. No.: B8000966
M. Wt: 271.21 g/mol
InChI Key: SZCILGLYXRAIKT-UHFFFAOYSA-N
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Description

2-(3-(1,1,2,2-Tetrafluoroethoxy)phenyl)pyridine is a fluorinated aromatic compound known for its unique chemical properties. The presence of fluorine atoms in its structure imparts significant thermal stability and chemical resistance, making it a valuable compound in various industrial and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-(1,1,2,2-Tetrafluoroethoxy)phenyl)pyridine typically involves the reaction of 3-(1,1,2,2-tetrafluoroethoxy)benzene with pyridine derivatives under controlled conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which facilitates the formation of the carbon-carbon bond between the aromatic rings.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The process often includes steps like catalytic hydrogenation and rearrangement reactions to achieve high purity and yield .

Chemical Reactions Analysis

Types of Reactions: 2-(3-(1,1,2,2-Tetrafluoroethoxy)phenyl)pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts to yield reduced derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce halogen atoms or other functional groups onto the aromatic rings.

Scientific Research Applications

2-(3-(1,1,2,2-Tetrafluoroethoxy)phenyl)pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-(3-(1,1,2,2-Tetrafluoroethoxy)phenyl)pyridine exerts its effects is primarily through its interaction with molecular targets in chemical reactions. The presence of fluorine atoms enhances the compound’s ability to participate in various chemical processes, including:

    Molecular Targets: The compound can interact with enzymes and receptors in biological systems, potentially modulating their activity.

    Pathways Involved: The fluorinated structure allows for unique interactions with biological molecules, influencing pathways related to drug metabolism and efficacy.

Comparison with Similar Compounds

  • 2-(3-(1,1,2,2-Tetrafluoroethoxy)phenyl)benzene
  • 2-(3-(1,1,2,2-Tetrafluoroethoxy)phenyl)aniline
  • 2-(3-(1,1,2,2-Tetrafluoroethoxy)phenyl)thiophene

Uniqueness: 2-(3-(1,1,2,2-Tetrafluoroethoxy)phenyl)pyridine stands out due to its pyridine ring, which imparts additional chemical reactivity and potential for forming coordination complexes. This makes it particularly valuable in applications requiring specific interactions with metal ions or other coordination entities.

Properties

IUPAC Name

2-[3-(1,1,2,2-tetrafluoroethoxy)phenyl]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F4NO/c14-12(15)13(16,17)19-10-5-3-4-9(8-10)11-6-1-2-7-18-11/h1-8,12H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZCILGLYXRAIKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CC(=CC=C2)OC(C(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F4NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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